5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole
Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H14FN3O and its molecular weight is 199.23 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-isopropyl-1,2,4-oxadiazole, with the CAS number 2097937-46-5, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, particularly focusing on its anticancer properties and mechanisms of action.
The molecular formula of this compound is C9H14FN3O, with a molecular weight of approximately 199.23 g/mol. The compound features a unique oxadiazole ring which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C9H14FN3O |
Molecular Weight | 199.23 g/mol |
CAS Number | 2097937-46-5 |
SMILES | CC(c1noc(n1)C1NCC(C1)F)C |
Synthesis and Characterization
The synthesis of this compound involves several steps typically including the formation of the oxadiazole ring through condensation reactions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugates and evaluated their cytotoxic effects against various cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A-549 (lung carcinoma). Among these compounds, one derivative exhibited an IC50 value of 19.56 µM against HT-1080 cells, indicating significant growth inhibition .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. Research indicates that compounds similar to this compound activate caspase pathways leading to programmed cell death. For example:
- Caspase Activation: The compound activates caspase-3/7 pathways.
- Cell Cycle Arrest: Induces G2/M phase arrest in cancer cells.
- Mitochondrial Pathway: Alters mitochondrial membrane potential leading to apoptosis.
Antiviral Activity
While primarily noted for anticancer properties, some oxadiazole derivatives have also been evaluated for antiviral activity against pathogens such as SARS-CoV-2. However, studies have shown limited efficacy with EC50 values exceeding 100 µM against this virus .
Case Study 1: Anticancer Efficacy
A study published in PubMed Central reported on a series of oxadiazole derivatives where one specific compound demonstrated marked cytotoxicity against multiple cancer cell lines. The study utilized Annexin V staining to assess apoptosis and found that the compound induced significant cell death through caspase activation mechanisms .
Case Study 2: Structure–Activity Relationship (SAR)
Another research effort focused on elucidating the structure–activity relationship (SAR) among various oxadiazole derivatives. It was found that modifications in the substituent groups significantly influenced biological activity, emphasizing the importance of chemical structure in determining efficacy against cancer cell lines .
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O/c1-5(2)8-12-9(14-13-8)7-3-6(10)4-11-7/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCVTZDXDPZBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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